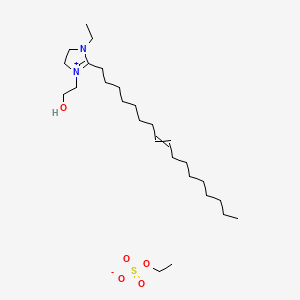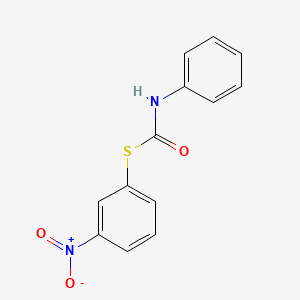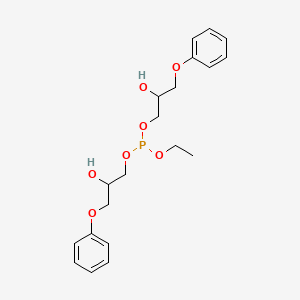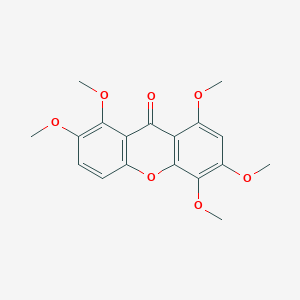
1,2,5,6,8-Pentamethoxy-9H-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5,6,8-Pentamethoxy-9H-xanthen-9-one is a derivative of xanthone, a class of organic compounds known for their diverse biological activities. Xanthones are characterized by a dibenzo-γ-pyrone scaffold, which consists of two benzene rings connected by a pyrone ring. The compound this compound is distinguished by the presence of five methoxy groups attached to the xanthone core, which can significantly influence its chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6,8-Pentamethoxy-9H-xanthen-9-one typically involves the methoxylation of xanthone derivatives. One common method is the methylation of hydroxyl groups on a xanthone precursor using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and recrystallization would be employed to achieve high-quality product .
Análisis De Reacciones Químicas
Types of Reactions
1,2,5,6,8-Pentamethoxy-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
1,2,5,6,8-Pentamethoxy-9H-xanthen-9-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, it is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 1,2,5,6,8-Pentamethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. In cancer research, it is believed to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dihydroxy-2,3,4,5,8-pentamethoxy-9H-xanthen-9-one: This compound has similar methoxy groups but also contains hydroxyl groups, which can alter its chemical and biological properties.
3,6-Dimethoxy-9H-xanthen-9-one: A derivative with fewer methoxy groups, used in the synthesis of fluorescein derivatives and compounds with anticancer activities.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one:
Uniqueness
1,2,5,6,8-Pentamethoxy-9H-xanthen-9-one is unique due to its specific arrangement of methoxy groups, which can influence its reactivity and interactions with biological molecules. This distinct structure allows for diverse applications in research and industry, making it a valuable compound for further exploration .
Propiedades
Número CAS |
66157-58-2 |
|---|---|
Fórmula molecular |
C18H18O7 |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
1,2,5,6,8-pentamethoxyxanthen-9-one |
InChI |
InChI=1S/C18H18O7/c1-20-10-7-6-9-13(16(10)23-4)15(19)14-11(21-2)8-12(22-3)17(24-5)18(14)25-9/h6-8H,1-5H3 |
Clave InChI |
HYIOXGKOIGXMLT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)OC3=C(C2=O)C(=CC(=C3OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[4.1.0]hept-1(6)-ene](/img/structure/B14482663.png)
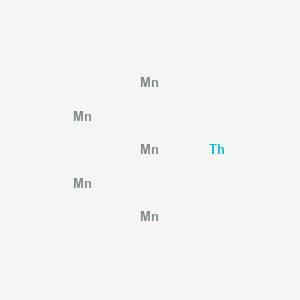

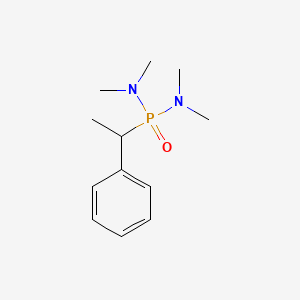
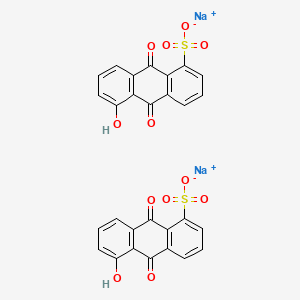
![Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-](/img/structure/B14482690.png)
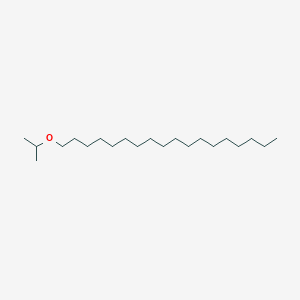

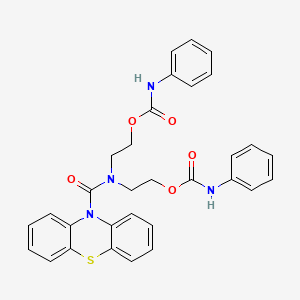

![[(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14482726.png)
